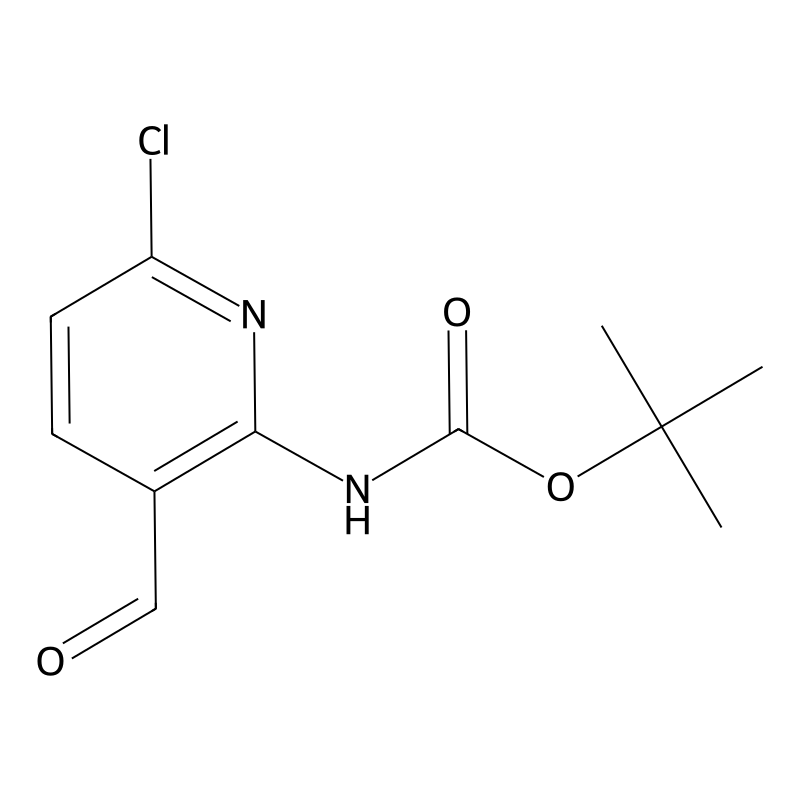tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate is a chemical compound with the molecular formula and a molecular weight of approximately 256.69 g/mol . This compound features a pyridine ring substituted with a chloro group and a formyl group, making it structurally significant in various chemical and biological contexts. Its unique structure allows it to participate in diverse
tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate can undergo several notable reactions:
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions, facilitating the synthesis of various derivatives.
- Condensation Reactions: The formyl group can participate in condensation reactions, forming imines or other derivatives when reacted with amines.
- Hydrolysis: Under acidic or basic conditions, the carbamate moiety can hydrolyze to yield the corresponding amine and carbon dioxide.
These reactions highlight its versatility as a building block in organic synthesis.
Synthesis of tert-butyl 6-chloro-3-formylpyridin-2-ylcarbamate can be achieved through several methods:
- Carbamate Formation: The reaction of 6-chloro-3-formylpyridin-2-amine with tert-butyl chloroformate in the presence of a base can yield the desired carbamate.
- Formylation: Starting from 6-chloropyridine derivatives, formylation using formic acid or other formylating agents can introduce the formyl group at the appropriate position.
- Protective Group Strategies: Utilizing protective groups during synthesis may enhance yields and selectivity for specific reactions.
These methods underscore the importance of strategic planning in synthetic organic chemistry.
tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate has potential applications in:
- Pharmaceuticals: As a precursor for developing new drugs targeting various diseases.
- Agricultural Chemistry: In creating agrochemicals that may exhibit herbicidal or fungicidal properties.
- Material Science: As a building block for synthesizing polymers or other materials with specific properties.
Its structural features make it an attractive candidate for further exploration in these fields.
Several compounds share structural similarities with tert-butyl 6-chloro-3-formylpyridin-2-ylcarbamate, each presenting unique characteristics:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| tert-Butyl (6-chloropyridin-2-yl)carbamate | 0.85 | Lacks formyl group |
| tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | 0.80 | Contains two chloro substituents |
| tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | 0.68 | Contains iodine instead of formyl |
| tert-Butyl pyridin-2-ylcarbamate | 0.75 | Simpler structure without chloro group |
| tert-Butyl (6-amino-pyridin-2-yl)carbamate | 0.73 | Amino substitution instead of chloro |
These comparisons reveal that while tert-butyl 6-chloro-3-formylpyridin-2-ylcarbamate shares common features with other pyridine derivatives, its unique combination of functional groups sets it apart, potentially enhancing its reactivity and biological activity.
This comprehensive overview underscores the significance of tert-butyl 6-chloro-3-formylpyridin-2-ylcarbamate in various scientific domains while highlighting avenues for future research and application development.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








